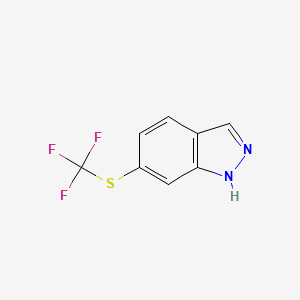
6-(Trifluoromethylthio)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethylthio)-1H-indazole, also known as 6-TMI, is a heterocyclic compound containing a nitrogen-containing six-membered ring. 6-TMI is an important intermediate used in the synthesis of various biologically active compounds, such as the antimicrobial agent trifluoromethylthioindazole. 6-TMI is a versatile compound that can be used in a variety of organic synthesis reactions.
Aplicaciones Científicas De Investigación
6-(Trifluoromethylthio)-1H-indazole is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of a variety of biologically active compounds, such as trifluoromethylthioindazole, a potent antimicrobial agent. In addition, 6-(Trifluoromethylthio)-1H-indazole can be used as a starting material in the synthesis of other heterocyclic compounds, such as indazoles and imidazoles. It has also been used in the synthesis of pharmaceuticals, such as the antifungal agent fluconazole.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethylthio)-1H-indazole is not completely understood. However, it is thought that 6-(Trifluoromethylthio)-1H-indazole acts as an intermediate in the formation of heterocyclic compounds, such as indazoles and imidazoles. It is also believed that 6-(Trifluoromethylthio)-1H-indazole is involved in the formation of active sites on the surface of proteins, which can then be used to bind to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Trifluoromethylthio)-1H-indazole have not been extensively studied. However, it is known that 6-(Trifluoromethylthio)-1H-indazole can interact with proteins, which may lead to changes in the structure and function of these proteins. In addition, 6-(Trifluoromethylthio)-1H-indazole has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(Trifluoromethylthio)-1H-indazole in laboratory experiments is its versatility. 6-(Trifluoromethylthio)-1H-indazole is a versatile compound that can be used in a variety of organic synthesis reactions. In addition, it is relatively easy to synthesize, making it an ideal starting material for the synthesis of various heterocyclic compounds. However, 6-(Trifluoromethylthio)-1H-indazole is a toxic compound and should be handled with care.
Direcciones Futuras
The future of 6-(Trifluoromethylthio)-1H-indazole research is promising. Further research is needed to better understand the biochemical and physiological effects of 6-(Trifluoromethylthio)-1H-indazole. In addition, further research is needed to identify and characterize the active sites on proteins that are formed by 6-(Trifluoromethylthio)-1H-indazole. Additionally, further research is needed to explore the potential applications of 6-(Trifluoromethylthio)-1H-indazole in the synthesis of pharmaceuticals. Finally, further research is needed to explore the potential of 6-(Trifluoromethylthio)-1H-indazole as an antimicrobial agent.
Métodos De Síntesis
6-(Trifluoromethylthio)-1H-indazole can be synthesized in a variety of ways, including the use of Grignard reagents, organometallic compounds, and metal catalysts. One of the most common methods for the synthesis of 6-(Trifluoromethylthio)-1H-indazole is the reaction of trifluoromethylthiol with an appropriate metal catalyst. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The metal catalyst can be any of a variety of metals such as palladium, nickel, or cobalt.
Propiedades
IUPAC Name |
6-(trifluoromethylsulfanyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDOGJVVCFVBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethylthio)-1H-indazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6353610.png)
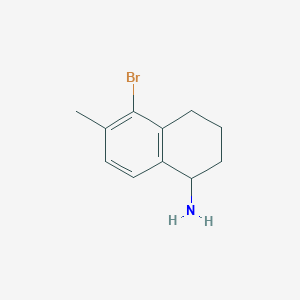

![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
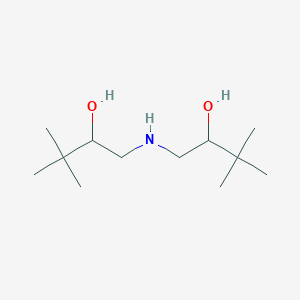
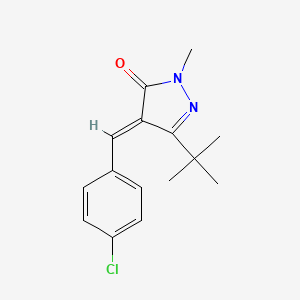
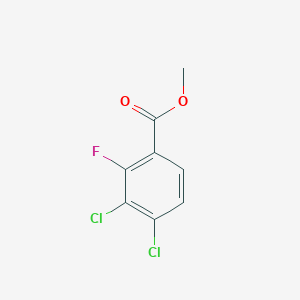
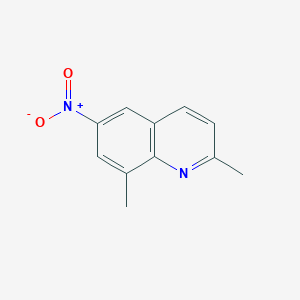
![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)
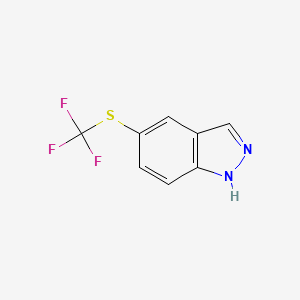
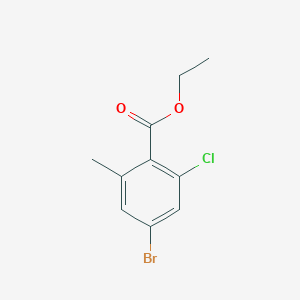
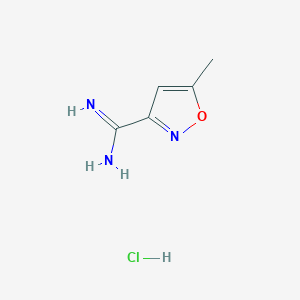
![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)